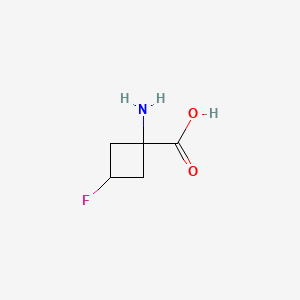

1-Amino-3-fluoro-cyclobutanecarboxylic acid

説明

1-Amino-3-fluoro-cyclobutanecarboxylic acid is a compound with the CAS Number: 1033700-92-3 . It has a molecular weight of 133.12 . The IUPAC name for this compound is 1-amino-3-fluorocyclobutanecarboxylic acid .

Synthesis Analysis

Fluorine-18 labeled 1-amino-3-fluorocyclobutanecarboxylic acid (FACBC), a new tumor-avid amino acid, was synthesized for positron emission tomography with high specific activity by nucleophilic displacement and overall radiochemical yield of 12% .Molecular Structure Analysis

The Inchi Code for 1-Amino-3-fluoro-cyclobutanecarboxylic acid is 1S/C5H8FNO2/c6-3-1-5 (7,2-3)4 (8)9/h3H,1-2,7H2, (H,8,9) .Chemical Reactions Analysis

The transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells have been studied . Total uptake of anti-[(14)C]FACBC by PCa cells correlates with the expression level of system ASC in PCa cells .Physical And Chemical Properties Analysis

1-Amino-3-fluoro-cyclobutanecarboxylic acid is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Prostate Cancer Detection and Management

Fluciclovine is widely used in positron emission tomography (PET) imaging for detecting prostate cancer (PCa). It was approved by the FDA in 2016 for patients with biochemical recurrence of PCa. Studies have shown that Fluciclovine PET imaging can significantly impact patient management by accurately identifying cancerous lesions .

Recurrent Prostate Cancer Evaluation

Non-prostatectomy patients can benefit from Fluciclovine (18F) PET-CT and MRI for the detection of recurrent prostate cancer. This application allows for a more targeted approach in evaluating the recurrence and helps in planning subsequent treatment strategies.

High-Grade Glioma Diagnosis

Fluciclovine has been proposed as a synthetic radiolabeled amino acid for PET imaging in patients with brain neoplasms, particularly high-grade glioma (HGG). The diagnostic performance of Fluciclovine PET in HGG patients is being evaluated, considering its potential to improve detection accuracy .

4. Comparison with Other PET Imaging Agents Studies have compared the diagnostic utility of 18F-fluciclovine with other PET imaging agents like 11C-choline. While some findings suggest similar sensitivity and detection rates, Fluciclovine may have lower specificity than 11C-choline, indicating its unique role in certain diagnostic scenarios .

5. Early Detection of Recurrent Prostate Cancer [18F]Fluciclovine PET/CT has been investigated for its reliability in the early detection of recurrent PCa. The imaging technique has shown promise in identifying early recurrence, which is crucial for timely therapeutic decision-making .

作用機序

Fluciclovine, also known as 1-Amino-3-fluoro-cyclobutanecarboxylic acid, is a radiolabelled L-leucine derivative primarily used in imaging tumors, especially in the prostate .

Target of Action

Fluciclovine’s primary targets are the L-type amino acid transporters such as LAT1 and LAT3 . These transporters mediate the uptake of essential amino acids and their overexpression has been extensively reported as a tumoral mechanism of cell growth .

Mode of Action

Fluciclovine is transported into the prostate cancer cells via ASCT2 and LAT1 transporters . The activity of LAT1 gets increased in acidic pH, a condition that is developed intra-tumorally at a certain size . The uptake of fluciclovine presents an androgen-dependent dynamic in hormone-sensitive cells .

Biochemical Pathways

Fluciclovine is a synthetic analog of the amino acid L-leucine . Its structure allows it to be uptaken by the tumoral cells by its amino acid transporter without incorporating in the metabolism within the body .

Pharmacokinetics

Following intravenous administration, the tumor-to-normal tissue contrast is highest between 2 and 10 minutes after injection, with a 63% reduction in mean tumor uptake at 90 minutes after injection . The scanning time point should be evaluated carefully as an early scanning can present an increased blood pool and a late scanning will translate into an increased muscle uptake .

Result of Action

Fluciclovine is used as a detection agent for positron emission tomography (PET) in men with suspected prostate cancer recurrence based on elevated blood prostate-specific antigen (PSA) levels following prior treatment . The uptake of fluciclovine by the tumor cells allows for the imaging of tumors, especially in the prostate .

Action Environment

The activity of LAT1, one of the primary targets of Fluciclovine, gets increased in acidic pH, a condition that is developed intra-tumorally at a certain size . This suggests that the tumor microenvironment can influence the action of Fluciclovine. Additionally, the performance of Fluciclovine seems to be affected by PSA levels .

Safety and Hazards

特性

IUPAC Name |

1-amino-3-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDWGYJNHZKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027797 | |

| Record name | Fluciclovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

222727-43-7 | |

| Record name | Fluciclovine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluciclovine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluciclovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCICLOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG0YF688X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)

![2-({[4-(Hydroxymethyl)-3-(Trifluoromethyl)-1h-Pyrazol-1-Yl]acetyl}amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B1672781.png)

![(8-Hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1672782.png)

![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)

![3-Amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride](/img/structure/B1672792.png)

![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)